molecular formula C17H21NO6 B1204724 PR-Amide CAS No. 77732-43-5

PR-Amide

货号: B1204724
CAS 编号: 77732-43-5
分子量: 335.4 g/mol
InChI 键: ASDRLEIRFUEAND-CYJYABBKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Significance of the Amide Bond in Natural Products and Synthetic Chemistry

The amide bond, characterized by a carbonyl group linked to a nitrogen atom, is a cornerstone of organic and biological chemistry. solubilityofthings.comwikipedia.org In nature, its most prominent role is forming the peptide bonds that link amino acids into polypeptide chains, the fundamental structure of proteins. solubilityofthings.comforumias.com This linkage's stability and defined geometry are crucial for the proper folding of proteins into their functional three-dimensional structures. forumias.comnih.gov The planarity of the amide bond, a result of resonance, restricts conformational freedom and dictates the architecture of these vital biomolecules. nih.govwikipedia.org Beyond proteins, a vast number of natural products, from simple alkaloids to complex antibiotics like penicillin, feature amide groups that are essential to their biological activity. wikipedia.orgpulsus.com

In synthetic chemistry, the formation of amide bonds is one of the most frequently performed reactions, particularly in the pharmaceutical industry. pulsus.comamrita.edursc.org An estimated 25% of all top-selling pharmaceutical drugs contain at least one amide linkage. amrita.edu This prevalence is due to the amide group's exceptional stability, its ability to participate in hydrogen bonding, and its role as a reliable structural unit in drug design. amrita.educhemistrytalk.org The synthesis of amides is central to creating a wide array of molecules, from life-saving drugs like Atorvastatin and Diltiazem to advanced polymers. luxembourg-bio.com The challenge for chemists often lies in forming these bonds efficiently and sustainably, which has led to the development of numerous "coupling reagents" and, more recently, greener catalytic methods to avoid generating large amounts of waste. pulsus.compulsus.comluxembourg-bio.com

Overview of the Ubiquity and Diverse Roles of Amides in Biomolecules and Functional Materials

The amide functional group is pervasive across biochemistry and materials science, demonstrating remarkable versatility. chemistrytalk.org In biomolecules, its primary role is as the peptide bond in proteins, where it forms the backbone of life's machinery. nih.govorganicchemexplained.com The stability of this bond against hydrolysis is critical for maintaining the integrity of proteins under physiological conditions. solubilityofthings.comnih.gov Amides also appear in the side chains of amino acids like asparagine and glutamine, and in other crucial biological molecules such as the neurotransmitter anandamide (B1667382) and various enzyme cofactors. wikipedia.orgamrita.edu

The influence of amides extends into the world of functional materials. They are the defining feature of polyamides, a major class of synthetic polymers. wikipedia.org The regular arrangement of amide groups allows for strong intermolecular hydrogen bonding between polymer chains. This network of hydrogen bonds is responsible for the exceptional properties of materials like nylon and Kevlar. wikipedia.orgchemistrytalk.org In nylon, these interactions impart flexibility and durability, making it suitable for textiles and engineering plastics. chemistrytalk.org In Kevlar, the rigid aromatic backbone combined with extensive hydrogen bonding results in a material with extraordinary tensile strength, used in body armor and aerospace applications. chemistrytalk.org Furthermore, low-molecular-weight amides such as dimethylformamide (DMF) are widely used as polar aprotic solvents in industrial processes and laboratory synthesis due to their ability to dissolve a wide range of substances. solubilityofthings.comwikipedia.org

Historical Context and Evolution of Amide Research Methodologies

The history of amide research is deeply intertwined with the development of peptide chemistry and polymer science. Early methods for forming amide bonds were often harsh, requiring high temperatures to directly combine a carboxylic acid and an amine, which was unsuitable for sensitive molecules. wikipedia.orgluxembourg-bio.com A significant breakthrough was the use of activated carboxylic acid derivatives, such as acid chlorides (Schotten-Baumann reaction) and anhydrides, which react more readily with amines. wikipedia.orgmasterorganicchemistry.com

The mid-20th century saw the dawn of modern peptide synthesis, driven by the need to create complex biological molecules in the lab. This era introduced the concept of "coupling reagents." In 1955, the introduction of dicyclohexylcarbodiimide (B1669883) (DCC) revolutionized the field, allowing for the direct coupling of carboxylic acids and amines under mild conditions by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comumich.edu Following this, a vast array of more sophisticated phosphonium (B103445) and aminium salt-based coupling reagents (e.g., BOP, PyBOP, HATU) were developed to improve efficiency and, crucially, to suppress racemization—the loss of stereochemical purity at the alpha-carbon of the amino acid. luxembourg-bio.comumich.edu

In recent decades, the focus has shifted towards sustainability and atom economy. pulsus.compulsus.com "Green chemistry" initiatives have identified traditional amide formation using stoichiometric coupling reagents as a key area for improvement due to poor atom economy and the generation of significant waste. pulsus.compulsus.com This has spurred the development of catalytic methods for direct amidation that avoid the need for activating agents. researchgate.net Additionally, the rise of flow chemistry, where reactions are run in continuous streams, is being applied to amide synthesis to enhance safety, efficiency, and scalability. researchgate.net

Chemical Compound: PR-Amide

属性

CAS 编号

77732-43-5

分子式

C17H21NO6

分子量

335.4 g/mol

IUPAC 名称

[(1aR)-3'-carbamoyl-3,3',3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate

InChI

InChI=1S/C17H21NO6/c1-7-11(22-8(2)19)13-12(23-13)9-5-10(20)17(6-15(7,9)3)16(4,24-17)14(18)21/h5,7,11-13H,6H2,1-4H3,(H2,18,21)/t7?,11?,12?,13-,15?,16?,17?/m1/s1

InChI 键

ASDRLEIRFUEAND-CYJYABBKSA-N

SMILES

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C(=O)N)OC(=O)C

手性 SMILES

CC1C([C@@H]2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C(=O)N)OC(=O)C

规范 SMILES

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C(=O)N)OC(=O)C

同义词

PR toxin amide
PR-amide

产品来源

United States

Synthetic Methodologies for Amide Bond Formation

Classical and Conventional Amidation Approaches

Traditional methods for forming the amide linkage have been the bedrock of organic synthesis for over a century. These approaches typically involve the activation of a carboxylic acid to facilitate its reaction with an amine.

One of the most established routes to amide synthesis involves a two-step process where a carboxylic acid is first converted into a more reactive derivative, which then readily reacts with an amine. This classic approach, known as the acylation of amines, is highly reliable and widely utilized.

Acid Chlorides: The conversion of a carboxylic acid to an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), produces a highly reactive acylating agent. The subsequent reaction with an amine is rapid and often exothermic, usually requiring a base to neutralize the hydrochloric acid byproduct. This method is robust and broadly applicable for a wide range of substrates.

Acid Anhydrides: Anhydrides serve as another effective acylating agent. They react with amines to form the desired amide along with a carboxylic acid byproduct. Symmetrical anhydrides are common, but mixed anhydrides can also be employed to improve atom economy. The reaction rate is generally slower than that of acid chlorides.

Esters: The aminolysis of esters is a milder approach to amide formation. This method is particularly useful when sensitive functional groups are present that would not tolerate the harsh conditions of acid chloride formation. The reaction can be slow and may require heating or catalysis by acids or bases. It is a key reaction in the synthesis of many pharmaceuticals and fine chemicals.

Activating Group General Reaction Typical Conditions Advantages Disadvantages
Acid Chloride R-COCl + R'₂NH → R-CONR'₂ + HClAprotic solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine)High reactivity, fast reaction rates, high yieldsHarsh reagents (e.g., SOCl₂), generates corrosive HCl byproduct, limited functional group tolerance
Acid Anhydride (B1165640) (RCO)₂O + R'₂NH → R-CONR'₂ + RCOOHNeat or in a solvent, may require heatMilder than acid chlorides, commercially availableProduces a carboxylic acid byproduct, lower atom economy for symmetrical anhydrides
Ester R-COOR'' + R'₂NH ⇌ R-CONR'₂ + R''OHHeating, acid or base catalysisMild conditions, good for sensitive substratesReversible reaction, often requires elevated temperatures and long reaction times

To circumvent the need for pre-activating carboxylic acids into harsh derivatives, direct amidation methods have been developed. These one-pot procedures utilize coupling reagents that activate the carboxylic acid in situ, allowing it to react directly with an amine under milder conditions. This approach has become exceedingly popular in peptide synthesis and the preparation of complex molecules.

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are among the most common classes of coupling reagents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to furnish the amide. The byproduct is a urea (B33335) derivative (e.g., dicyclohexylurea, DCU), which can sometimes complicate product purification due to its low solubility. To suppress side reactions and improve efficiency, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included.

Other important classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). These reagents offer high efficiency, fast reaction times, and are particularly effective for sterically hindered substrates and for minimizing racemization in chiral molecules.

Coupling Reagent Class Examples Mechanism of Action Common Byproducts
Carbodiimides DCC, DIC, EDCForms an O-acylisourea intermediateSubstituted ureas (e.g., DCU)
Phosphonium Salts BOP, PyBOPForms an activated phosphonium esterHexamethylphosphoramide (HMPA)
Aminium/Uronium Salts HBTU, HATU, HCTUForms an activated aminium/uronium esterTetramethylurea

Modern and Sustainable Synthetic Strategies

While classical methods are effective, they often suffer from poor atom economy, the use of hazardous reagents, and the generation of significant waste. Modern synthetic chemistry places a strong emphasis on developing greener, more sustainable, and more efficient catalytic processes for amide bond formation.

Green chemistry principles aim to reduce the environmental impact of chemical processes. In amide synthesis, this translates to minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. One prominent green strategy is the direct amidation of carboxylic acids and amines by the removal of water, which is the only byproduct. This approach, however, requires high temperatures (typically >160 °C), which can be detrimental to sensitive substrates.

To overcome this limitation, research has focused on developing catalysts that can facilitate this reaction under milder conditions. Boronic acids and their derivatives have emerged as effective catalysts for direct amidation at lower temperatures. These catalysts are thought to activate the carboxylic acid, facilitating the dehydration process. Another green approach involves enzymatic catalysis, using enzymes like lipases to form amide bonds in aqueous or organic media under very mild conditions, offering excellent chemo- and regioselectivity.

The use of transition metal catalysts has opened new pathways for amide synthesis that are often more efficient and offer novel reactivity compared to traditional methods. These catalytic cycles can proceed through various mechanisms, including the oxidative amidation of alcohols or aldehydes, and the coupling of amines with esters or carboxylic acids.

For instance, ruthenium, iron, and manganese catalysts have been developed for the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas and water as the only byproducts, representing a highly atom-economical process. Similarly, catalysts based on metals like copper, palladium, and nickel have been employed for the carbonylative coupling of aryl halides, amines, and carbon monoxide to synthesize aromatic amides.

Electrosynthesis, or electrochemical synthesis, utilizes electrical current to drive chemical reactions. This method offers a sustainable alternative to conventional synthesis by replacing chemical oxidants or reductants with electricity. In the context of amide formation, electrosynthesis can be applied to the coupling of carboxylic acids and amines.

One electrochemical approach involves the anodic oxidation of an amine to generate an electrophilic species that can be trapped by a carboxylate. Alternatively, the reaction can be mediated by electrochemically generated reagents. For example, the oxidation of halide ions (like I⁻) can form species that act as catalysts for the amidation process. Electrosynthesis provides a powerful tool for green chemistry, often allowing reactions to proceed under mild, ambient conditions without the need for stoichiometric activating agents or coupling reagents, thereby minimizing waste.

Multicomponent Reactions Incorporating Amide Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single operation to afford complex products, thereby minimizing waste and operational steps. beilstein-journals.orgacs.org Several MCRs are particularly valuable for the direct synthesis of amides and amide-containing structures. thieme.com

Isocyanide-based multicomponent reactions (IMCRs) are among the most prominent MCRs for the preparation of peptide-like structures. beilstein-journals.org The Passerini and Ugi reactions are cornerstone examples of IMCRs. acs.org

The Passerini reaction , first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. beilstein-journals.orgnih.gov This reaction is typically performed in aprotic solvents at high concentrations of the reactants. beilstein-journals.org The mechanism is believed to involve the initial reaction between the carbonyl compound and the isocyanide. nih.gov

The Ugi reaction is a four-component reaction that combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce a dipeptide-like α-acylamino amide. beilstein-journals.orgnih.gov This reaction is generally favored in polar protic solvents such as methanol (B129727) or ethanol. beilstein-journals.org The accepted mechanism proceeds through the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylic acid. beilstein-journals.org A subsequent intramolecular rearrangement, known as the Mumm rearrangement, leads to the final product. nih.gov

ReactionComponentsProductSolvent PreferenceRef.
PasseriniCarboxylic acid, Carbonyl compound, Isocyanideα-Acyloxy carboxamideAprotic beilstein-journals.orgnih.gov
UgiCarboxylic acid, Amine, Carbonyl compound, Isocyanideα-Acylamino amidePolar protic beilstein-journals.orgnih.gov

Beyond the classic Passerini and Ugi reactions, other three-component reactions have been developed for the synthesis of amides. For instance, a palladium-catalyzed three-component reaction of terminal alkynes, isonitriles, and sodium carboxylates provides N-acyl propiolamide (B17871) derivatives under mild conditions. organic-chemistry.org Another example is a one-pot reaction involving phenylacetylene, aldehydes, and amides in the presence of a Lewis acid catalyst to produce β-amide ketones. researchgate.net Additionally, a method for the synthesis of N-(hetero)arylamides has been developed based on a three-component reaction to prepare activated amines, which then react with carboxylic acids. organic-chemistry.org

Rearrangement Reactions Yielding Amides (e.g., Beckmann, Schmidt)

Rearrangement reactions provide a powerful synthetic route to amides, often involving the migration of a group to an electron-deficient nitrogen atom. organic-chemistry.org The Beckmann and Schmidt rearrangements are classic examples of such transformations. pharmaguideline.com

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. organic-chemistry.orgpharmaguideline.commasterorganicchemistry.com Oximes derived from ketones yield amides, while those from aldehydes typically form nitriles. pharmaguideline.commasterorganicchemistry.com The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). pharmaguideline.commasterorganicchemistry.com This is followed by the migration of the alkyl or aryl group positioned anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous expulsion of water. organic-chemistry.org The resulting nitrilium ion is then attacked by water, and after tautomerization, the amide is formed. pharmaguideline.com

The Schmidt reaction involves the reaction of an azide (B81097) with a carbonyl compound, tertiary alcohol, or alkene under acidic conditions to yield an amine, nitrile, amide, or imine, accompanied by the release of nitrogen gas. pharmaguideline.com When a ketone reacts with hydrazoic acid, an amide is produced. pharmaguideline.com The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the azide. After dehydration and rearrangement with the loss of dinitrogen, a nitrilium ion is formed, which is subsequently hydrated to give the amide. youtube.com

RearrangementStarting MaterialProduct (from Ketone)Key IntermediateRef.
BeckmannOximeAmideNitrilium ion organic-chemistry.orgpharmaguideline.commasterorganicchemistry.com
SchmidtKetone and Hydrazoic acidAmideNitrilium ion pharmaguideline.comyoutube.com

Synthesis of Specific Amide-Containing Structural Motifs

Macrocyclic amides and peptidomimetics are an important class of molecules in drug discovery, often exhibiting enhanced biological stability and cell permeability compared to their linear counterparts. nih.govnih.gov The synthesis of these cyclic structures typically involves a macrocyclization step, which can be challenging due to entropic factors. nih.gov

A common strategy for the synthesis of macrocyclic peptides is head-to-tail cyclization via amide bond formation. nih.gov This can be performed in solution, often under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. researchgate.net Alternatively, solid-phase synthesis can be employed, where the peptide is anchored to a resin, and the cyclization is carried out on the solid support. This "pseudo-dilution" effect also promotes the desired intramolecular cyclization. nih.gov Various coupling reagents, such as carbodiimides, phosphonium reagents, and aminium/uronium-iminium reagents, are used to facilitate the amide bond formation. nih.gov

Peptidomimetics are designed to mimic the structure and function of peptides but with improved pharmacological properties. nih.gov Their synthesis often involves the incorporation of non-natural structural elements that can act as isosteric replacements for amide bonds. nih.gov For example, a triazole ring can serve as a mimic for either the trans- or cis-amide bond configuration. nih.govpnas.org Diversity-oriented synthesis (DOS) strategies have been developed to generate libraries of macrocyclic peptidomimetics with varied scaffolds. nih.govpnas.org These strategies may involve a combination of amide bond formations and other reactions, such as 1,3-dipolar cycloadditions, to construct the macrocyclic framework. pnas.org

CompoundKey Synthetic StrategyFeaturesRef.
Macrocyclic PeptidesHead-to-tail lactamization (solution or solid-phase)Enhanced stability, resistance to exopeptidases nih.govresearchgate.net
Macrocyclic PeptidomimeticsDiversity-oriented synthesis, incorporation of amide bond isosteres (e.g., triazoles)Improved bioavailability, unique scaffolds nih.govpnas.org

Heterocyclic Amide Synthesis

The synthesis of amides integrated into heterocyclic systems is a cornerstone of medicinal chemistry, enabling the construction of complex molecular architectures with diverse biological activities. Modern synthetic methodologies focus on efficiency, selectivity, and the ability to tolerate a wide range of functional groups.

One notable strategy involves the metal-free synthesis of cyclic amidines and oxazines through electrophilic amide activation. nih.govacs.org This method utilizes trifluoromethanesulfonic anhydride (Tf₂O) to activate α-aryl amides, which then undergo an Umpolung cyclization with various alkylazides under mild conditions. nih.gov For instance, the reaction of 2-phenylacetamide (B93265) with homobenzylazide, when activated electrophilically, yields a seven-membered ring amidinium triflate, a versatile heterocyclic structure. nih.gov This domino-like transformation showcases how reactive intermediates generated from simple amides can be rerouted to form complex heterocyclic systems. nih.govacs.org

Another important transformation is the conversion of heterocyclic amides into their corresponding thioamides, which are valuable for modifying biological activity. A convenient two-step method has been developed that avoids harsh reagents like Lawesson's reagent. beilstein-journals.orgresearchgate.net In the first step, the heterocyclic amide is chlorinated using phosphorus oxychloride (POCl₃). beilstein-journals.org The resulting chloroheterocycle is then reacted with N-cyclohexyl dithiocarbamate (B8719985) cyclohexylammonium salt, which acts as a sulfur source, to produce the final heterocyclic thioamide in excellent yields. beilstein-journals.orgresearchgate.net This method is noted for its simplicity, higher yields, and milder reaction temperatures compared to traditional thiation techniques. beilstein-journals.org

Enzymatic approaches are also emerging as powerful alternatives for the N-amidation of heterocyclic compounds. nih.gov These biocatalytic methods can offer high specificity and efficiency, often avoiding the formation of by-products common in traditional chemical syntheses. nih.gov Enzymes such as lipases and cutinases can recognize a broad range of acyl donors and can function in organic solvents, making them suitable for various synthetic applications. nih.gov The enzymatic approach provides a highly selective route to amide-containing N-heterocycles without the need for metal catalysts or harsh reagents. nih.gov

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The systematic design and synthesis of analogues are fundamental to understanding the structure-activity relationship (SAR) of a lead compound. This process involves modifying the molecular structure to probe interactions with its biological target, with the goal of optimizing potency, selectivity, and pharmacokinetic properties. nih.govexlibrisgroup.com A key strategy in analogue design is bioisosterism, where a functional group, such as an amide, is replaced by another group with similar physical or chemical properties. nih.govdrughunter.com The amide bond is often targeted for replacement with bioisosteres like triazoles, oxadiazoles, or fluoroalkenes to enhance metabolic stability against enzymatic hydrolysis while maintaining key hydrogen bonding interactions. nih.govdrughunter.comacs.org

A pertinent case study is the SAR investigation of the PR-104A prodrug series. PR-104A is a dinitrobenzamide mustard designed for activation in hypoxic tumor environments or by specific nitroreductase enzymes in cancer gene therapy. nih.govnih.gov A significant challenge with PR-104A was its off-target activation by the human enzyme aldo-keto reductase 1C3 (AKR1C3) under normal oxygen conditions, limiting its tumor selectivity. nih.govnih.gov

The primary design goal for PR-104A analogues was to eliminate or reduce activation by AKR1C3 while retaining or improving activation by the target bacterial nitroreductase, such as E. coli NfsA (NfsA_Ec). nih.gov This led to the synthesis of compounds like SN29176, which was specifically designed to be resistant to AKR1C3 metabolism. nih.gov Further studies involved the synthesis of a series of eight lipophilic analogues to optimize the bystander effect, a crucial factor in gene therapy where not all tumor cells may express the activating enzyme. nih.gov The synthesis of this series began with commercially available 3,4-difluorobenzaldehyde. nih.gov

The subsequent SAR studies revealed a clear correlation between the physicochemical properties of the analogues and their biological activity. Researchers found that increasing the lipophilicity, as measured by the octanol-water partition coefficient (LogD₇.₄), led to increased cytotoxic potency with the desired NfsA_Ec enzyme. nih.gov However, this increase in lipophilicity also correlated with an undesirable increase in activation by AKR1C3 in 3D multicellular assays. nih.gov These detailed findings allowed for the identification of specific analogues that struck an optimal balance: maintaining high potency for the target enzyme while remaining resistant to off-target activation. nih.gov Pre-prodrug 6-P, the phosphate (B84403) ester of one such optimized analogue, demonstrated a significant improvement in survival time in in vivo models compared to the original PR-104. nih.gov

The table below summarizes the SAR findings for a selection of PR-104A analogues, highlighting the interplay between lipophilicity and enzyme-specific activity.

CompoundLogD₇.₄NfsA_Ec IC₅₀ (µM)AKR1C3 IC₅₀ (µM)
PR-104A1.290.2916
Analogue 11.830.23>100
Analogue 22.210.14>100
Analogue 53.070.0382.0
Analogue 63.450.024>100
Analogue 83.970.0120.29

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Amide Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the structure of organic compounds by providing information about the number and environment of specific nuclei, such as protons (¹H). slideshare.net The C—N bond in an amide exhibits partial double bond character due to the delocalization of the nitrogen atom's lone pair of electrons to the carbonyl group. pku.edu.cnlibretexts.org This restricted rotation around the C-N bond can make the groups attached to the nitrogen chemically non-equivalent, leading to more complex but informative NMR spectra. pku.edu.cnnanalysis.com

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, serves as the initial step in structural characterization. emerypharma.com In ¹H NMR, the chemical shift, signal multiplicity, coupling constants, and integration are key parameters for assigning protons within a molecule. emerypharma.com The N-H protons of amides typically appear as a broad singlet signal at room temperature. libretexts.org For instance, in the ¹H NMR spectrum of N,N-dimethylacetamide (DMA), the two methyl groups bonded to the nitrogen are chemically different due to the restricted C-N bond rotation and thus produce two distinct signals. nanalysis.com

When 1D spectra become too complex due to signal overlap, two-dimensional (2D) NMR techniques are employed to resolve and assign the structure. youtube.com These methods provide correlation data between different nuclei, offering a more complete picture of molecular connectivity. researchgate.netcore.ac.uk

¹H-¹H Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for identifying adjacent protons in a spin system. emerypharma.comcore.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies which protons are directly attached to which carbon atoms, correlating ¹H and ¹³C chemical shifts through their one-bond coupling. emerypharma.comcore.ac.uk

The combined application of these 1D and 2D NMR experiments is a robust strategy for the complete structural elucidation of small organic molecules and complex natural products containing amide functionalities. researchgate.netresearchgate.net

Table 1: Common NMR Techniques for Amide Characterization
NMR ExperimentAbbreviationInformation ProvidedTypical Application
Proton NMR¹H NMRProvides information on the chemical environment, number, and connectivity of protons. slideshare.netInitial structural assessment, identification of N-H and adjacent protons. emerypharma.com
Carbon-13 NMR¹³C NMRReveals the number and electronic environment of carbon atoms in the molecule. researchgate.netCharacterizing the carbon skeleton, identifying the amide carbonyl carbon.
Correlation SpectroscopyCOSYShows ¹H-¹H coupling correlations, identifying protons on adjacent atoms. emerypharma.comMapping out spin systems and proton connectivity pathways.
Heteronuclear Single Quantum CoherenceHSQCCorrelates protons with the carbons they are directly attached to. core.ac.ukAssigning protons to their corresponding carbons.
Heteronuclear Multiple Bond CorrelationHMBCShows correlations between protons and carbons over 2-3 bonds. core.ac.ukAssembling molecular fragments and confirming connectivity across heteroatoms.

Amide hydrogen-deuterium exchange (HDX) is a chemical process where amide protons exchange with deuterium from a solvent like D₂O. nmrwiki.org The rate of this exchange is highly dependent on the local environment of the amide proton. nmrwiki.org When an amide group is involved in a hydrogen bond or is buried within the core of a larger molecule (like a protein), its proton is protected from the solvent, and the exchange rate is slow. nmrwiki.org Conversely, amide protons on the surface that are exposed to the solvent exchange rapidly. nmrwiki.org

By monitoring the disappearance or appearance of signals in ¹H-¹⁵N HSQC spectra after changing the solvent from H₂O to D₂O, researchers can measure the exchange rates for individual amide protons. nmrwiki.org This provides residue-specific information about the protein's structure and dynamics. acs.org HDX-NMR is a well-established technique for monitoring protein dynamics and folding. nih.gov It can reveal information about structural stability, flexibility, and solvent accessibility on timescales ranging from milliseconds to seconds or even longer. mdpi.com The exchange factors, which combine kinetic and thermodynamic effects, can be correlated with the structure and topology of membrane-associated polypeptides. nih.gov

The structural elucidation of complex molecules, such as natural products, peptides, and proteins, relies heavily on a combination of NMR techniques. core.ac.uk For these larger and more intricate structures, 1D ¹H NMR spectra are often too crowded for direct interpretation. Therefore, a suite of 2D NMR experiments is essential to resolve individual signals and determine the complete molecular architecture. core.ac.ukresearchgate.net

The process typically begins with COSY and TOCSY (Total Correlation Spectroscopy) experiments to identify individual amino acid spin systems or other discrete structural fragments. core.ac.uk Next, HSQC and HMBC experiments are used to assign the ¹H and ¹³C resonances and to link these fragments together. core.ac.uk For peptides and proteins, specific sequential assignment strategies are used, relying on correlations between an amide proton of one residue and protons on the preceding residue.

Furthermore, Nuclear Overhauser Effect (NOE) experiments (NOESY and ROESY) provide information about the spatial proximity of protons, which is critical for determining the three-dimensional conformation and stereochemistry of the molecule. core.ac.uk The combination of through-bond correlation data (COSY, HMBC) and through-space correlation data (NOESY) allows for the comprehensive determination of both the constitution and conformation of complex amide-containing structures. core.ac.uknih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. nih.gov For amides, MS is particularly useful for confirming molecular identity and for studying larger biological molecules where amides form the fundamental peptide backbone.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is a critical step in identifying unknown substances or confirming the synthesis of a target molecule. copernicus.org In the analysis of amides, HR-MS can distinguish between compounds with the same nominal mass but different elemental compositions.

A common fragmentation pathway for many amides in mass spectrometry is the cleavage of the amide (N-CO) bond. unl.ptrsc.org This cleavage results in the formation of a stable acylium ion, which is often a prominent peak in the mass spectrum and provides valuable information about the structure of the carboxylic acid portion of the amide. unl.pt

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful hybrid technique for analyzing complex mixtures. chromforum.org High-performance liquid chromatography (HPLC) first separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. nih.gov This approach, often using HR-MS detectors like Time-of-Flight (TOF), is widely used for quantifying fatty acid amides from biological sources and for analyzing amide compounds in plant extracts. copernicus.orgmdpi.com

Table 2: Mass Spectrometry Techniques in Amide Analysis
TechniqueInformation ProvidedPrimary Application for Amides
High-Resolution Mass Spectrometry (HR-MS)Provides highly accurate mass measurements for determining elemental composition. copernicus.orgMolecular formula determination of newly synthesized or isolated amide compounds. mdpi.com
HPLC-MSSeparates complex mixtures and provides mass data for each component. nih.govAnalysis and quantification of amides in biological samples, natural product extracts, and reaction mixtures. mdpi.com
Tandem Mass Spectrometry (MS/MS)Provides structural information through controlled fragmentation of a selected precursor ion. nih.govSequencing of peptides, characterization of fragmentation pathways for structural confirmation. unl.pt
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)Soft ionization method suitable for large, non-volatile biomolecules like peptides and proteins. nih.govProteomics, analysis of protein modifications, and monitoring of amide H/D exchange. ucsd.edunih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry that allows for the analysis of large, non-volatile biomolecules such as proteins and peptides, which might otherwise fragment or decompose using conventional ionization methods. nih.gov In MALDI-MS, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecules into the gas phase for mass analysis. nih.gov

MALDI-MS is a cornerstone of proteomics for the identification and characterization of proteins. nih.gov Tandem mass spectrometry (MALDI-MS/MS) can be used to determine the amino acid sequence of peptides. nih.gov Furthermore, MALDI-Time-of-Flight (TOF) MS is used to monitor amide hydrogen/deuterium exchange. nih.gov In this application, the exchange reaction is quenched, and the protein is digested, followed by MALDI-MS analysis to measure the mass increase in different peptide fragments due to deuterium incorporation. nih.govyoutube.com This method provides valuable insights into protein conformation, folding, and protein-ligand interactions. ucsd.edunih.gov

Structural Mass Spectrometry in Protein-Amide Interactions

Structural mass spectrometry (MS) provides powerful tools for investigating the conformation of proteins and their interactions with ligands like amides. nih.govnih.gov Techniques such as hydrogen/deuterium exchange mass spectrometry (HDX-MS) and chemical cross-linking mass spectrometry (XL-MS) offer insights into protein structure, dynamics, and binding interfaces. nih.govacs.org

HDX-MS measures the rate at which amide protons on the backbone of a protein exchange with deuterium from a deuterated solvent. nih.govyoutube.com This exchange rate is dependent on the solvent accessibility and hydrogen bonding of the amide protons. youtube.com When a ligand such as PR-Amide binds to a protein, regions of the protein that form the binding interface or undergo conformational changes become protected from the solvent. This protection results in a slower rate of deuterium exchange, which can be detected by MS as a mass shift in proteolytic peptides from that region. electronicsandbooks.com This allows for the mapping of binding sites and the characterization of allosteric effects. acs.org

Chemical cross-linking mass spectrometry (XL-MS) uses chemical reagents to create covalent bonds between amino acid residues that are in close proximity within a protein or protein complex. acs.org By identifying these cross-linked residues using MS/MS analysis, distance constraints can be generated to model the three-dimensional structure of the protein-ligand complex. acs.org For a molecule like this compound, XL-MS could help define its orientation and specific contact points within a protein binding pocket.

Table 1: Mass Spectrometry Techniques for Protein-Amide Interaction Analysis

TechniquePrincipleInformation GainedApplication to this compound Interactions
HDX-MS Measures the rate of deuterium exchange of backbone amide protons.Protein dynamics, conformational changes, solvent accessibility, binding site mapping. nih.govacs.orgIdentifying the specific protein residues that interact with this compound by observing reduced deuterium uptake in those regions.
XL-MS Covalently links spatially proximate amino acid residues.Distance constraints, topology of protein complexes, identification of interaction interfaces. acs.orgDetermining the precise binding orientation and neighboring residues for this compound within a target protein's active site.
ssHDX-MS Amide hydrogen/deuterium exchange performed on lyophilized (solid-state) samples.Site-specific information on protein folding and structure in solid formulations. nih.govCharacterizing the interaction of this compound with proteins in non-aqueous or solid-state environments.

Chromatographic Methods for Amide Analysis

Chromatography is essential for the separation, purification, and quantification of amides from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two primary methods used for these purposes.

HPLC is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound. The method's versatility allows for the separation and quantification of amides in various matrices, from crude extracts to biological samples. nih.govnih.gov

The separation is typically achieved using a reversed-phase column, where a nonpolar stationary phase is used with a polar mobile phase. However, for highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed. waters.com Amide-specific columns, such as those with BEH Amide chemistry, are designed to retain extremely polar compounds and are stable over a wide pH range (pH 2 to 11), enabling robust separation of diverse polar analytes. waters.com

For quantification, a detector such as a UV-Vis or fluorescence detector is used. nih.govnih.gov A gradient elution program, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of multiple components in a mixture. nih.gov The development of a validated HPLC method requires optimization of parameters like the mobile phase composition, flow rate, and column temperature to ensure linearity, precision, and accuracy. nih.gov

Table 2: Typical HPLC Parameters for Amide Analysis

ParameterDescriptionExample for Amide Analysis
Stationary Phase The solid support within the column.C18 (Reversed-Phase), Amide-based phases (HILIC) for polar compounds. waters.commerckmillipore.com
Mobile Phase The solvent that moves the sample through the column.Acetonitrile/Water or Methanol (B129727)/Water gradients, often with additives like acetic acid to improve peak shape. nih.gov
Flow Rate The speed at which the mobile phase passes through the column.Typically 0.5 - 2.0 mL/min. A common rate is 1.0 mL/min. nih.gov
Detection The method used to visualize the separated compounds.UV detection at a specific wavelength (e.g., 280 nm for certain amides), Fluorescence detection after derivatization for enhanced sensitivity. nih.govnih.gov
Column Temperature Controlled temperature of the column to ensure reproducibility.Often maintained at room temperature or slightly elevated (e.g., 30-40 °C).

GC-MS is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. While many complex amides like this compound are not sufficiently volatile for direct GC analysis, the technique can be applied to smaller, more volatile amides or after a derivatization step to increase volatility. researchgate.net The analysis of volatile amines and amides can be challenging due to their polarity and basicity, which can cause poor peak shapes and interactions with the column. gcms.czrestek.com

Specialized capillary columns, such as the Rtx-Volatile Amine column, are designed to be highly inert to minimize these interactions and are robust enough to handle difficult matrices. gcms.czrestek.com In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification and structural elucidation. google.com The resulting mass spectrum provides a fragmentation pattern that can be used as a fingerprint for compound identification. researchgate.net

Infrared (IR) Spectroscopy for Amide Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. spectroscopyonline.com It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrations of specific chemical bonds. youtube.com The amide group has several characteristic IR absorption bands that allow for its unambiguous identification. spectroscopyonline.comlibretexts.org

The most prominent absorption bands for amides are:

N-H Stretch: For primary and secondary amides, this absorption appears in the region of 3100-3500 cm⁻¹. Primary amides (R-CONH₂) show two distinct bands in this region, while secondary amides (R-CO-NHR') show a single band. libretexts.orgspectroscopyonline.com The presence and shape of this peak are indicative of hydrogen bonding. spectroscopyonline.com

C=O Stretch (Amide I Band): This is a very strong and sharp absorption that occurs between 1630 and 1690 cm⁻¹. Its position can be affected by conjugation and hydrogen bonding. quora.comacs.org This is one of the most characteristic peaks in an IR spectrum and strongly indicates the presence of a carbonyl group. spectroscopyonline.com

N-H Bend (Amide II Band): Found in primary and secondary amides, this band appears around 1550-1640 cm⁻¹ and arises from a combination of N-H bending and C-N stretching vibrations. quora.comacs.org

For a complex molecule like this compound, which contains a secondary amide group, one would expect to see a single N-H stretching band and strong Amide I and Amide II bands. The analysis of these bands confirms the presence of the amide functional group and can provide information about its molecular environment. spectroscopyonline.com

Table 3: Characteristic Infrared Absorption Bands for Amide Functional Groups

Vibrational ModeBand NameTypical Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch -3100 - 3500Medium-StrongPrimary amides show two bands; secondary amides show one. spectroscopyonline.com
C=O Stretch Amide I1630 - 1690StrongOne of the most characteristic absorptions for amides. quora.comacs.org
N-H Bend Amide II1550 - 1640StrongFound in primary and secondary amides. acs.org
C-N Stretch Amide III1250 - 1350MediumCan be complex and coupled with other vibrations. acs.org

Mechanistic Investigations of Amide Containing Compounds at the Molecular and Biochemical Level

Receptor Binding and Activation Mechanisms

Amide-containing compounds, particularly peptides and proteins, are crucial signaling molecules that exert their effects by binding to and activating specific receptors on the cell surface. The mechanisms of receptor activation are diverse and sophisticated, often involving subtle conformational changes that are transmitted across the cell membrane to initiate intracellular signaling cascades.

G-protein-coupled receptors (GPCRs) constitute a large and diverse superfamily of transmembrane proteins that play a central role in signal transduction. wikipedia.orgjackwestin.com They are involved in a vast array of physiological processes, including neurotransmission, hormone signaling, and sensory perception. wikipedia.org The activation of GPCRs by amide-containing ligands, such as peptide hormones and neurotransmitters, is a well-studied process.

The general mechanism of GPCR activation involves the following key steps:

Ligand Binding: The amide ligand binds to a specific site on the extracellular domain or within the transmembrane helices of the GPCR. wikipedia.org

Conformational Change: Ligand binding induces a conformational change in the receptor, which is transmitted through the transmembrane domains to the intracellular side. wikipedia.orgnih.gov

G-Protein Coupling and Activation: In its inactive state, the GPCR is associated with a heterotrimeric G-protein complex (composed of α, β, and γ subunits) on the intracellular side. The conformational change in the GPCR allows it to act as a guanine nucleotide exchange factor (GEF). wikipedia.org It catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit. wikipedia.orgjackwestin.com

Signal Transduction: The binding of GTP to the Gα subunit causes its dissociation from the Gβγ dimer and the receptor. wikipedia.orgnih.gov Both the GTP-bound Gα subunit and the Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C, leading to the generation of second messengers and the propagation of the intracellular signal. wikipedia.org

Recent studies suggest that some GPCRs and G-proteins may be pre-coupled before ligand binding. In this "GP-first" paradigm, the binding of an agonist to the pre-coupled complex triggers the final activation of the G-protein. nih.gov

Interactive Table: Stages of GPCR Activation by Amide Ligands

Stage Description Key Molecular Events
1. Ligand Binding An extracellular amide ligand binds to the GPCR. Specific interactions between the ligand and the receptor's binding pocket.
2. Receptor Conformational Change The GPCR undergoes a structural rearrangement. Allosteric transmission of the binding signal to the intracellular domains.
3. G-Protein Activation The GPCR activates its associated G-protein. The GPCR acts as a GEF, promoting the exchange of GDP for GTP on the Gα subunit. wikipedia.org
4. Downstream Signaling The activated G-protein subunits modulate effector proteins. Dissociation of the Gα-GTP and Gβγ subunits, which then interact with downstream targets. wikipedia.orgnih.gov

A fascinating and irreversible mechanism of receptor activation is employed by a subset of GPCRs known as Protease-Activated Receptors (PARs). researchgate.netresearchgate.net Unlike conventional GPCRs that are activated by the reversible binding of a soluble ligand, PARs are activated by the proteolytic cleavage of their own N-terminal extracellular domain. researchgate.netresearchgate.net

The activation mechanism of PARs is as follows:

Proteolytic Cleavage: An activating protease, such as thrombin or trypsin, cleaves the PAR at a specific site within its N-terminus. researchgate.netnih.gov

Exposure of a Tethered Ligand: This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand." researchgate.netresearchgate.netnih.gov

Intramolecular Activation: The newly exposed tethered ligand then binds to the second extracellular loop of the same receptor, inducing a conformational change and activating it. researchgate.netnih.gov This intramolecular binding event triggers the same downstream signaling pathways as conventional GPCRs, involving G-protein coupling and the generation of second messengers. nih.gov

This proteolytic activation is an irreversible process. Once a PAR is cleaved and activated, it is typically internalized and degraded, meaning that the cell must synthesize new receptors to respond to further stimulation. researchgate.net This "single-use" nature of PARs makes them particularly suited for roles in "emergency" situations like trauma and inflammation. researchgate.net

Molecular Recognition and Binding Modes

There is no specific information available in the searched scientific literature detailing the molecular recognition and binding modes of PR-Amide with biological targets. Research has extensively studied the interactions of amide groups in larger biological contexts, such as peptides and synthetic inhibitors, but these general principles have not been applied to or investigated for this compound.

Allosteric Modulation Studies of Amide-Target Interactions

No studies were found that investigate or report on the capacity of this compound to act as an allosteric modulator. The concept of allosteric modulation, where a compound binds to a site distinct from the primary active site to alter a protein's activity, has not been explored in the context of this compound in the available literature.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometric, electronic, and spectroscopic properties of molecules. Time-dependent DFT (TD-DFT) is an extension used to study excited states and electronic transitions.

In a different context, DFT has been used to understand how sterics and hydrogen bonding control the stereochemistry in self-assembled structures. acs.org By comparing the relative energies of different conformations of BINOL-based assemblies, the structural influence of various functional groups can be quantified. acs.org For example, calculations on zinc-based assemblies revealed that a non-methylated structure (Zn-1) is more stable in a ΛΛ conformation, while a methylated analogue (Zn-2) prefers a ΛΔ conformation due to steric factors. acs.org

AssemblyMore Stable ConformationRelative Energy Difference (kJ mol–1)
Zn-1ΛΛ8.7
Zn-2ΛΔ20.4
Fe-4ΛΛ47.6

This table presents DFT-calculated relative energy differences between conformations of various metal-organic assemblies, highlighting the thermodynamic preferences directed by their chemical structures. acs.org

Theoretical analyses based on DFT, such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis, are employed to understand the orbital compositions and their role in chemical reactivity. researchgate.net These methods provide a detailed picture of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for predicting how a molecule will interact with other species. researchgate.net For high-valent iron-oxo complexes involved in oxidation catalysis, understanding the spin-state conversion process and the energy levels of the LUMOs of the reactive oxidants is key to establishing the reaction mechanism. researchgate.net

TD-DFT calculations are the standard method for predicting electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions. This allows for the assignment of experimentally observed UV-vis absorption bands to specific transitions, such as ligand-to-metal charge transfer (LMCT) bands. acs.org

DFT calculations are a cornerstone for predicting the reactivity of molecules. For highly reactive nonheme iron(IV)-oxo complexes, DFT has been used to calculate the activation barriers for reactions such as the C–H bond activation of cyclohexane. researchgate.net These theoretical results support experimental findings and provide a mechanistic rationale for observed reactivity, indicating, for example, that substrate oxidation can be significantly faster than self-decay pathways. researchgate.net

Furthermore, DFT is used to predict and interpret various spectroscopic properties. In the study of iron complexes, DFT calculations help to understand electrochemical properties and to correlate them with the electronic structure. researchgate.net It has also been used to investigate the selectivity of H/D exchange processes in ruthenium phosphine (B1218219) complexes by modeling the energetics of C-H bond activation, with results demonstrated to be consistent with multinuclear NMR and neutron diffraction analyses. acs.org

Theoretical Insights into Reaction Mechanisms and Energetics

Enzymatic Hydrolysis Mechanisms

The enzymatic hydrolysis of peptide bonds is a fundamental biological process. The cleavage of the amide bond involving the nitrogen atom of a proline residue presents a unique challenge for many proteases due to the steric hindrance and conformational rigidity of the pyrrolidine (B122466) ring. Computational methods, particularly Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are instrumental in elucidating the step-by-step mechanisms of this process.

Studies on enzymes such as dipeptidyl peptidase III (DPP III), which are known to hydrolyze peptides with proline residues, provide a framework for understanding the hydrolysis of a PR-amide bond. irb.hr The general mechanism involves the activation of a water molecule by a metal cofactor (often Zn²⁺) and a nearby basic residue within the enzyme's active site. irb.hr

Key Mechanistic Steps from QM/MM Simulations:

Substrate Binding: The PR-dipeptide binds to the active site of the enzyme. The recognition is often guided by interactions with the enzyme's subsites, which can show a preference for specific residues, such as a proline at the P1 position. irb.hr

Water Activation: A crucial step is the deprotonation of a water molecule by a general base, typically a glutamate (B1630785) or aspartate residue, facilitated by the Lewis acidity of the zinc ion. This generates a highly nucleophilic hydroxide (B78521) ion. irb.hr

Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the this compound bond. This leads to the formation of a high-energy tetrahedral intermediate. The stability of this intermediate is critical and is often maintained by an "oxyanion hole" formed by backbone amides or other residues in the active site.

Protonation and Bond Cleavage: The nitrogen atom of the proline residue is subsequently protonated, often by the same residue that initially activated the water molecule, now acting as a general acid. This facilitates the cleavage of the C-N bond, leading to the separation of the peptide into its constituent amino acid fragments.

Product Release: The final step involves the release of the cleaved products from the active site, regenerating the enzyme for the next catalytic cycle.

The rate-determining step in such reactions can vary, but computational studies on similar systems suggest it is often the nucleophilic attack or the subsequent proton transfer and bond cleavage, with activation energies typically calculated to be in the range of 14-20 kcal/mol. irb.hr

Table 1: Representative Energy Barriers in Enzymatic Peptide Hydrolysis The following table is an illustrative example based on computational studies of similar peptidases, as specific data for this compound hydrolysis is not available.

Mechanistic Step System Computational Method Calculated Activation Energy (kcal/mol)
Nucleophilic Attack Leu-enkephalin in DPP III QM/MM 14.21
1,1-Proton Transfer Dipeptide in AEE Epimerase QM/MM/B3LYP-D3 ~15
Dehydration Reaction Dipeptide in AEE Epimerase QM/MM/B3LYP-D3 ~12

Singlet-Triplet Energy Gaps and Spin-Orbit Coupling in Complexes

The electronic excited states of peptides and their complexes are crucial for understanding their photophysical properties and reactivity, particularly in processes like photodynamic therapy or photosensitization. The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (the singlet-triplet energy gap, ΔES-T) and the efficiency of intersystem crossing (ISC) between these states, governed by spin-orbit coupling (SOC), are key parameters.

Singlet-Triplet Energy Gaps (ΔES-T):

The ΔES-T can be calculated using various quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a common approach, although its accuracy can be limited for certain systems. stackexchange.comnih.gov More advanced and reliable methods include DLPNO-STEOM-CCSD and NEVPT2, which can predict singlet-triplet gaps with higher accuracy, often within 0.1-0.2 eV. stackexchange.com

For a this compound system, the electronic structure would be dominated by π → π* and n → π* transitions associated with the amide chromophore and the arginine sidechain. Generally, for organic molecules without heavy atoms, the ΔES-T is positive, with the triplet state being lower in energy than the singlet state, in accordance with Hund's rule. The magnitude of this gap is influenced by the degree of overlap between the molecular orbitals involved in the transition. In some specific molecular architectures, "inverted" singlet-triplet gaps (where S₁ is lower than T₁) can occur, though this is less common in simple peptides. nih.govchemrxiv.org

Spin-Orbit Coupling (SOC):

Spin-orbit coupling is the interaction between an electron's spin angular momentum and its orbital angular momentum. This interaction is the primary mechanism that allows for spin-forbidden transitions like intersystem crossing (S₁ → T₁) and phosphorescence (T₁ → S₀). The strength of SOC is highly dependent on the atomic number of the atoms in the molecule (scaling approximately as Z⁴).

For a this compound peptide composed of light atoms (C, H, N, O), the intrinsic SOC is generally weak. However, SOC can be significantly enhanced when the peptide forms a complex with a transition metal ion. arxiv.org In such complexes, the heavy metal atom provides a strong source of spin-orbit coupling, which can dramatically increase the rate of intersystem crossing.

Computational approaches to calculate SOC involve evaluating the matrix elements of the spin-orbit Hamiltonian, often using methods based on the Breit-Pauli operator. unito.it These calculations can determine the magnitude of the coupling between specific singlet and triplet states.

Table 2: Theoretical Methods for Electronic Property Calculation This table summarizes common computational methods used for the properties discussed, as specific calculated values for this compound complexes are not available in the literature.

Property Common Computational Methods Typical Basis Sets Key Information Obtained
Singlet-Triplet Gap TD-DFT, ΔSCF, DLPNO-STEOM-CCSD, NEVPT2 def2-SVP, def2-TZVP, 6-311++G(d,p) Energy difference between S₁ and T₁ states. stackexchange.comnih.gov
Spin-Orbit Coupling Breit-Pauli Hamiltonian with CI or TD-DFT Basis sets with polarization and diffuse functions Intersystem crossing rates, phosphorescence lifetimes. unito.it

Role in Diverse Biological and Biochemical Pathways Non Clinical Focus

Amides as Building Blocks of Peptides and Proteins

Amides are central to the architecture of life, forming the covalent linkages that connect amino acids into peptides and proteins. These linkages are specifically known as peptide bonds. A peptide bond is an amide bond formed through a condensation reaction between the carboxyl group of one amino acid and the amino group of another, releasing a molecule of water numberanalytics.comwikipedia.orgfiveable.me. This reaction is energy-dependent, typically deriving energy from ATP in living organisms wikipedia.orgmicrobenotes.com.

The formation of multiple peptide (amide) bonds creates polypeptide chains, which are essentially poly-amides organicchemexplained.comlibretexts.orglumenlearning.com. The sequence of amino acids linked by these amide bonds defines the primary structure of a protein organicchemexplained.com.

Structural Roles in Protein Folding and Stability

Hydrogen bonding between amide groups is a decisive factor in stabilizing the secondary, tertiary, and quaternary structures of proteins numberanalytics.comlibretexts.orgwikipedia.org. For instance, common secondary structures like alpha-helices and beta-sheets are stabilized by hydrogen bonds formed between the hydrogen atom attached to an amide nitrogen (acting as a donor) and the carbonyl oxygen of another amide group (acting as an acceptor) numberanalytics.comwikipedia.orgharvard.edu. While amide-amide hydrogen bonds are important, studies suggest that hydrogen bonds between main-chain oxygen atoms and asparagine or glutamine side chains might contribute more significantly to protein stability than main-chain-main-chain hydrogen bonds nih.gov.

The inherent stability of amide bonds to hydrolysis is also biologically significant. Proteins exist in aqueous environments, and the resistance of amide bonds to degradation ensures the maintenance of protein structure. While stable, these bonds are still susceptible to enzyme-catalyzed hydrolysis, allowing for regulated protein breakdown wikipedia.orgyoutube.com.

Involvement in Post-Translational Modifications

Amide groups are involved in various post-translational modifications (PTMs), which are enzyme-mediated covalent additions of functional groups to proteins after their synthesis. These modifications dramatically enhance protein capabilities by introducing new functionalities and dynamically controlling protein activity nih.govmdpi.com.

One significant PTM involving amides is C-terminal α-amidation. This process adds an amide group to the C-terminus of a polypeptide chain, neutralizing the negatively charged carboxyl group and preventing its ionization. This modification is widespread, particularly in neuropeptides and hormones, where it can improve receptor binding ability and increase resistance to proteolytic degradation, thereby extending their half-life in the bloodstream frontiersin.orgpatsnap.comprotpi.ch.

Another type of amidation is N-terminal amidation, though less common, which involves the conversion of a free amino group at the protein's N-terminus to an amide patsnap.com. Additionally, in glycosylation, carbohydrates can be attached to proteins via a linkage to the amide group of asparagine residues (N-glycans) mdpi.com.

Amides in Cell Signaling and Molecular Regulation

Beyond their structural roles, amides participate actively in cell signaling and molecular regulation, acting as endogenous signaling molecules and influencing gene expression.

Participation in GPCR-Mediated Signaling Pathways

Amides, particularly fatty acid amides, have been identified as a class of endogenous signaling molecules involved in cellular communication nih.govmdpi.comfrontiersin.org. G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that detect extracellular signals and activate cellular responses wikipedia.org. These receptors bind to a diverse range of ligands, including amino acids, peptides, and lipid-derived products, which can include amides nih.govcreative-diagnostics.comnumberanalytics.com.

Fatty acid amides like anandamide (B1667382) and oleamide (B13806) are well-known signaling molecules that can interact with GPCRs. For instance, oleamide has been shown to act as a direct agonist at CB1 cannabinoid receptors, which are a type of GPCR nih.gov. The interaction of amides with GPCRs can trigger various downstream signaling cascades, involving the activation of G proteins and subsequent modulation of effectors like adenylyl cyclase or phospholipase C creative-diagnostics.comnumberanalytics.com. This highlights the role of amides in mediating crucial cellular responses through GPCR pathways.

Regulation of Gene Transcription via Receptor Interactions (e.g., NF-κB)

Amides can also influence gene transcription, often through their interactions with receptors and subsequent modulation of signaling pathways like the NF-κB pathway. For example, some fatty acid ethanolamides, such as stearoyl ethanolamide, have been shown to enhance AP-1 transcriptional activity, which is mediated by the extracellular signal-regulated protein kinase (ERK) mitogen-activated protein kinase (MAP kinase) pathway nih.gov. While the direct interaction of amides with NF-κB is complex, the broader involvement of amides in cellular signaling pathways that regulate gene expression is evident ontosight.ai. Compounds that inhibit NF-κB activation, some of which may contain amide functionalities, are known to interfere with gene transcription regulated by NF-κB guidetopharmacology.orgciteab.comnih.govresearchgate.net. This indicates that amides, either directly or as part of larger molecules, can play a role in the intricate regulatory mechanisms that control gene expression.

Secondary Metabolite Pathways Involving Amides

Amides are also integral components of various secondary metabolite pathways. Secondary metabolites are organic compounds produced by bacteria, fungi, or plants that are not directly involved in the normal growth, development, or reproduction of the organism but often play ecological roles. Many natural products, including a wide array of pharmaceuticals, contain amide functional groups organicchemexplained.comtaylorandfrancis.com. The biosynthesis of these complex amide-containing molecules often involves specific enzymatic pathways. While a comprehensive list of all such pathways is beyond the scope, it is well-established that amides are frequently synthesized or modified within these diverse biosynthetic routes, contributing to the vast chemical diversity found in nature.

Hydroxycinnamic Acid Amide (HCAA) Pathway in Plant Immunity

Hydroxycinnamic acid amides (HCAAs) constitute a significant class of plant secondary metabolites, formed through the conjugation of hydroxycinnamic acids with polyamines or phenylethylamines. Key hydroxycinnamic acids involved include cinnamic acid, coumaric acid, caffeic acid, ferulic acid, and sinapic acid, while common amine moieties are putrescine, spermidine, agmatine, tyramine, and octopamine. frontiersin.orgcdnsciencepub.comnih.govmdpi.comfrontiersin.orgacs.org These compounds are widely distributed throughout the plant kingdom and accumulate in various plant organs, particularly in injured tissues, serving as crucial components of plant defense mechanisms against a range of biotic and abiotic stresses. frontiersin.orgcdnsciencepub.comnih.govfrontiersin.orgacs.org

The biosynthesis of HCAAs is primarily an offshoot of the phenylpropanoid pathway (PPP), where hydroxycinnamoyl-CoA thioesters condense with amines. cdnsciencepub.comnih.govmdpi.comfrontiersin.org A pivotal enzyme in this pathway is hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT), which catalyzes the ultimate step in the biosynthesis of tyramine-derived HCAAs. cdnsciencepub.com

HCAAs contribute to plant immunity through multiple mechanisms:

Cell Wall Reinforcement: HCAAs are deposited in plant cell walls, strengthening them and forming a physical barrier against pathogen invasion. frontiersin.orgcdnsciencepub.comnih.govmdpi.comresearchgate.net This deposition can reduce cell wall digestibility by pathogens. cdnsciencepub.com

Direct Antimicrobial Activity: Many HCAAs exhibit direct antimicrobial properties, inhibiting the growth of various pathogens. frontiersin.orgnih.govmdpi.com

Induction of Hypersensitive Responses (HR): The accumulation of HCAAs can contribute to the induction of hypersensitive responses in plants, a programmed cell death mechanism that limits pathogen spread. frontiersin.orgnih.gov

Modulation of Lignin (B12514952) and Callose Deposition: HCAAs regulate the deposition of lignin and callose, which are essential components of plant defense responses that reinforce cell walls and seal off infected areas. frontiersin.orgnih.govresearchgate.net

Stomatal Immunity: HCAAs play a role in stomatal immunity, influencing the opening and closing of stomata, which are primary entry points for many pathogens. frontiersin.orgnih.govmdpi.com

Reactive Oxygen Species (ROS) Regulation: HCAAs are involved in modulating cellular reactive oxygen species (ROS) levels, which are critical signaling molecules in plant defense. They can act as both sources of ROS biosynthesis and free radical scavenging compounds. frontiersin.orgnih.govmdpi.com

Hormonal Signaling: The accumulation of HCAAs is often associated with the elevation of plant defense hormones such as jasmonic acid (JA), ethylene (B1197577) (ET), and abscisic acid (ABA), which stimulate broader resistance responses. frontiersin.orgnih.govmdpi.comfrontiersin.org

Examples of specific HCAAs with noted roles in plant defense include p-coumaroylagmatine (B1236574) and ferulic acid, which are involved in plant-pathogen interactions. frontiersin.orgnih.govmdpi.com Feruloyltyramine and feruloyloctapamine are also recognized as covalent cell wall constituents. cdnsciencepub.com

Amide-Containing Natural Products and their Biosynthetic Routes

Amide bonds are fundamental structural motifs found in a vast array of natural products, serving as crucial linkages in both ribosomal and non-ribosomal peptide-derived molecules. rsc.orgbiorxiv.orgresearchgate.net The biosynthesis of these amide bonds in nature typically involves enzymatic processes.

The most common biosynthetic route for amide bond formation is an adenosine (B11128) triphosphate (ATP)-dependent process. In this mechanism, a carboxylic acid is activated through ATP hydrolysis to form an acyl-adenylate or acyl-phosphate derivative, which then undergoes substitution with an amine. rsc.orgacs.org This pathway is prevalent in the synthesis of many natural products.

However, alternative and less common biosynthetic routes have also been discovered. For instance, an ATP-independent pathway was identified in the bacterial biosynthesis of capuramycin-type antibiotics. This novel route involves a methyl transfer from S-adenosylmethionine, generating a methyl ester of a carboxylic acid, followed by an ester-amide exchange reaction to form the amide bond. rsc.orgacs.org This suggests that such ATP-independent pathways may be more widespread in nature than previously thought.

Diverse enzyme families are responsible for amide bond formation in natural product biosynthesis:

Adenylating Enzymes: These enzymes, such as TamA involved in tambjamine YP1 biosynthesis, activate carboxylic acids by forming acyl adenylates, which can then react with various amines to produce N-acyl amides. rsc.orgnih.gov Other examples include SfaB and pantothenate synthase (PS). rsc.org

N-Acyl Transferases: Enzymes like CapW and MsAcT catalyze the N-acylation of amines, forming amide bonds. rsc.org

Terminal Amidation Domains (TADs): In some modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems, a terminal amidation domain (TAD) is responsible for generating products with a terminal amide. biorxiv.org

Nitrile Hydratases (NHase): This class of enzymes can convert nitriles into primary amides through hydration, offering an eco-friendly route for amide synthesis in some natural processes. rsc.org

Examples of amide-containing natural products are numerous and diverse:

Antibiotics: Capuramycin-type antibiotics rsc.orgacs.org and penicillin N (which contains a β-lactam ring, a cyclic amide) rsc.org.

Alkaloids: The prodiginine family of alkaloids, including tambjamine YP1, which are known for their potential in chemical defense and therapeutic value. nih.gov

Marine Cyanobacterial Products: Carmabins A-B, vatiamides E-F, hectoramide B, dragonamides A-E, dragomabin, majusculamides A-B, and almiramides A-C, which often possess unique bioactivities. biorxiv.org

Other Bioactive Compounds: Fredericamycin (FDM) A researchgate.net and rare thioamide-containing natural products like thioviridamide (B1244842) and methanobactin nih.gov.

The study of these biosynthetic pathways is crucial for understanding the chemical diversity of natural products and for developing new strategies in drug discovery and metabolic engineering.

Amide Linkages in Nucleic Acid Interactions

Role of Amide Linkages in Modified Oligonucleotides (e.g., siRNAs)

The incorporation of amide linkages into the backbone of oligonucleotides represents a significant advancement in nucleic acid chemistry, particularly for enhancing the properties of therapeutic molecules like short interfering RNAs (siRNAs). Unlike the negatively charged phosphodiester linkages found in natural RNA, amide linkages are non-ionic, offering a promising avenue for optimizing siRNA characteristics for in vivo applications. oup.combinghamton.eduacs.orgbeilstein-journals.orgacs.org

The strategic placement of amide linkages can significantly improve the functional properties of siRNAs:

Enhanced Silencing Activity: Amide modifications can increase the gene silencing activity of siRNAs. This effect is particularly notable when amides are placed near the 5'-end of the passenger strand or within the catalytic site of Argonaute (between nucleosides 10 and 12 of the guide strand). oup.combinghamton.eduacs.orgnih.govresearchgate.netnih.gov For example, an siRNA containing eight amide linkages has been shown to be more active than its unmodified counterpart. oup.combinghamton.edu

Increased Enzymatic Stability: Amide linkages contribute to enhanced resistance against enzymatic degradation, including endonuclease and 3'-exonuclease activity, thereby improving the half-life of siRNAs in biological environments. oup.comacs.orgbeilstein-journals.org

Reduced Off-Target Activity: A crucial benefit of amide modifications is their ability to reduce undesired off-target effects, which is a significant challenge for the clinical development of RNAi therapeutics. A single amide linkage at the first position of the passenger strand, for instance, can completely abolish its off-target activity while preserving or even enhancing desired RNAi activity. acs.orgnih.gov

Improved Cellular Uptake: The reduced negative charge and hydrophobic nature of amide backbone modifications may facilitate enhanced cellular uptake of siRNAs, addressing a key hurdle in their delivery. acs.org

The synthesis of amide-linked RNA has been advanced through optimized automated solid-phase protocols, making it more feasible to incorporate these modifications for research and therapeutic development. acs.org

Mimicry of Phosphate (B84403) Backbone in RNA-Protein Interactions

Amide linkages exhibit a remarkable ability to structurally mimic the natural phosphate backbone in RNA, which is crucial for maintaining RNA structure and facilitating interactions with proteins. oup.combinghamton.eduacs.orgbeilstein-journals.orgnih.gov This mimicry is evident at a molecular level: the amide carbonyl group in an RNA duplex adopts an orientation similar to the P-OP2 bond in a phosphodiester linkage, projecting into the major groove. oup.combinghamton.edu Furthermore, amide linkages are well hydrated, forming tandem water bridges that link the carbonyl group to adjacent phosphate oxygens, further contributing to their structural compatibility within the nucleic acid environment. oup.combinghamton.edu

A prominent example of amide-based phosphate backbone mimicry is found in Peptide Nucleic Acids (PNAs) . PNAs are synthetic DNA/RNA mimics where the entire deoxyribose-phosphate backbone is replaced by an uncharged, pseudopeptide (amide) backbone. nih.govrsc.orgcaister.comnih.gov Despite this fundamental structural difference, PNAs retain the ability to recognize complementary nucleic acid sequences through Watson-Crick base-pairing with high affinity and specificity. nih.govrsc.orgcaister.comnih.gov The neutral nature of the PNA backbone is particularly advantageous as it facilitates strand invasion of duplex DNA and RNA, a property not readily observed with charged nucleic acids. nih.govcaister.com Moreover, the non-natural amide backbone of PNAs is less likely to interact with cellular proteins that have evolved to bind the anionic phosphate backbone of DNA and RNA, potentially leading to fewer off-target effects. nih.gov PNAs have been shown to fold into specific structures, such as hairpins, and can bind to RNA-binding proteins (RBPs), even competing with native RNA hairpins for binding sites. plos.org

Beyond PNAs, other amide-containing backbone modifications like phosphoramidate (B1195095) linkages also demonstrate phosphate mimicry. Mesyl phosphoramidate (MsPA) linkages, for instance, retain the negative charge of the phosphate backbone but lack the sulfur atom characteristic of phosphorothioates. This distinction is significant because the sulfur atom in phosphorothioates is a primary pharmacophore for non-specific protein interactions. oup.com MsPA linkages have shown advantages over phosphorothioates in terms of RNA binding affinity, nuclease stability, and specificity, and are capable of recruiting RNase H for gene knockdown. oup.comgenelink.com Cationic phosphoramidate linkages have also been explored for improving cellular permeation and nuclease resistance of oligonucleotides. acs.orgbeilstein-journals.org

The ability of amide linkages to structurally and functionally mimic the phosphate backbone opens new avenues for designing stable, specific, and effective nucleic acid-based therapeutics and molecular tools.

Future Research Directions and Unresolved Challenges

Development of Novel Amide Synthetic Methodologies with Enhanced Atom Economy and Sustainability

The formation of amide bonds is one of the most frequently performed reactions in the pharmaceutical industry and organic synthesis, yet traditional methods often suffer from inefficiencies, reliance on stoichiometric reagents, and generation of substantial waste rsc.orgresearchgate.netucl.ac.uksigmaaldrich.com. Future research is focused on developing greener and more sustainable approaches.

Biocatalytic Methods: Biocatalysis, particularly the use of enzymes like lipases and ATP-dependent synthetases, offers promising avenues for sustainable amide synthesis under mild reaction conditions, often in aqueous media, leading to high chemo-, stereo-, and regioselectivities rsc.orgresearchgate.netnih.gov. Challenges include expanding the substrate scope and improving enzyme stability and activity for industrial-scale applications.

Catalytic Approaches: The development of catalytic methods that move away from stoichiometric activating reagents (e.g., carbodiimides like EDC, HATU, T3P) is a significant focus researchgate.netucl.ac.uk. This includes exploring transition metal catalysts (e.g., ruthenium, palladium) for dehydrogenative coupling of alcohols and amines, and organocatalytic activations of carboxylic acids sigmaaldrich.comwhiterose.ac.uk.

Direct Amidation and Waste Reduction: Research is exploring direct amidation reactions from less activated precursors, such as alcohols, aldehydes, or unactivated esters, to minimize waste generation ucl.ac.uksigmaaldrich.compib.gov.inresearchgate.net. Novel photocatalytic methods, such as those utilizing Covalent Organic Frameworks (COFs) under red light irradiation, offer highly efficient and recyclable approaches for amide synthesis from alcohols pib.gov.in.

Solvent and Reagent Optimization: A continued emphasis is on the use of benign solvents, including water or green organic solvents like cyclopentyl methyl ether, and the design of more environmentally friendly coupling reagents ucl.ac.uknih.gov.

Table 1: Comparison of Amide Synthesis Methodologies

MethodologyAdvantagesChallenges/Future DirectionsKey Reagents/Catalysts (Examples)
BiocatalysisMild conditions, high selectivity, reduced waste rsc.orgresearchgate.netnih.govExpanding substrate scope, enzyme stability rsc.orgresearchgate.netLipases (e.g., Candida antarctica lipase (B570770) B), ATP-dependent synthetases rsc.orgnih.gov
Catalytic (Transition Metal)Reduced waste compared to stoichiometric methods sigmaaldrich.comCatalyst cost, scope limitations, selectivity sigmaaldrich.comRuthenium, Palladium, Boronic acids sigmaaldrich.comwhiterose.ac.uk
Catalytic (Photocatalysis)Mild conditions, high efficiency, recyclability, red-light activation pib.gov.inBroadening applicability to diverse substrates pib.gov.inCovalent Organic Frameworks (COFs) pib.gov.in
Direct AmidationAtom economy, fewer purification steps nih.govresearchgate.netOvercoming high energy barriers, developing new catalysts researchgate.netVarious activating agents (e.g., DIC, DCC/DMAP, EDC/HOBt for conventional) researchgate.net

Advanced Techniques for In Situ Monitoring of Amide Bond Formation and Transformation

Real-time, in situ monitoring techniques are crucial for optimizing reaction conditions, understanding kinetics, and ensuring product quality in amide synthesis.

Spectroscopic Methods: Near-infrared (NIR) spectroscopy has shown promise as a process analytical technology (PAT) tool for monitoring amide bond formation, particularly in peptide synthesis, by tracking changes in amide A and amide II/III modes acs.orgnih.govresearchgate.net. Infrared (IR) spectroscopy can also detect intermediates like ketenes and monitor the progress of amide formation over time rsc.org.

Computer Vision and Machine Learning: Emerging approaches include the use of computer vision to monitor colorimetric indicators of reaction progress in solid-phase peptide synthesis (SPPS), offering direct, non-contact, and digital-ready methods nih.gov. Machine learning (ML) and Artificial Intelligence (AI) are being developed to analyze spectroscopic data (e.g., UV-vis, amide II IR spectra) for real-time prediction of reaction outcomes and monitoring protein hydrogen bonding dynamics and structural changes during synthesis or folding acs.orgamidetech.comnih.govacs.org.

Electrochemical and Physical Property Monitoring: Other methods being explored include monitoring changes in electrochemical properties, pressure, UV absorbance, and refractive index during amide formation processes nih.gov.

Deeper Understanding of Amide Conformational Dynamics and Their Biological Implications

The partial double bond character of the amide bond restricts rotation, influencing the conformational flexibility of peptides and proteins and playing a significant role in stabilizing their secondary, tertiary, and quaternary structures numberanalytics.comnih.govorganicchemexplained.com.

Amide Bond Rotation and Isomerization: Research continues to explore the factors influencing amide bond rotation (cis/trans isomerization) and its impact on molecular properties and biological activity acs.orgmdpi.com. Understanding and controlling these rotamers is crucial for drug discovery, as restricted rotation can affect chemical space sampling and pharmacological profiles acs.org.

Non-planar Amides: Investigation into non-planar or twisted amides is gaining attention, as their ground-state distortion provides insights into amide bond resonance and can lead to unconventional reactivity nih.govscience.govsemanticscholar.org. Computational models are being developed to predict protonation at the amide nitrogen and reactivity along the C-N rotational pathway in these distorted systems nih.govrsc.org.

Conformational Preferences in Biomolecules: Further studies are needed to fully understand how amide conformations influence the folding and stability of proteins, and how energetically unfavorable conformations might exist in refined protein structures, particularly in N6-acetyllysine residues numberanalytics.comnih.gov.

Elucidation of Complex Amide-Protein/Receptor Interaction Networks at Atomic Resolution

Amide groups are critical for protein-ligand recognition, enzyme-substrate interactions, and cell signaling, often involving hydrogen bonding interactions ontosight.aistereoelectronics.org.

High-Resolution Structural Biology: Advanced techniques like cryo-electron microscopy (cryo-EM) are providing atomic-resolution insights into how amide-containing peptides interact with their receptors, revealing key residues driving selectivity and activation mechanisms embopress.org.

Computational Docking and Screening: Computational tools, such as molecular docking engines (e.g., AMIDE), are being refined for large-scale inverse virtual screening to identify potential protein targets for amide-containing ligands and to study their binding mechanisms researchgate.netmdpi.com. These tools aid in drug design by optimizing amide binding interactions for improved potency and selectivity ontosight.aistereoelectronics.org.

Understanding Hydrogen Bonding Networks: Deeper understanding of the precise hydrogen bonding networks formed between amide groups and binding partners is essential for rational drug design and the development of biomaterials ontosight.aistereoelectronics.orgrsc.org.

Integration of Experimental and Computational Approaches for Predictive Modeling and Design

The synergy between experimental data and computational methods is accelerating the discovery and optimization of amide-containing compounds and reactions.

Machine Learning and AI in Synthesis Prediction: Machine learning algorithms are increasingly used to predict reaction yields and optimize conditions for amide bond synthesis, even with small datasets pku.edu.cnnih.gov. Deep learning approaches are being applied to analyze high-throughput experimental data for predicting deprotection efficiency and minimizing aggregation events in peptide synthesis amidetech.com.

Computational Design of Amides: Computational models, including density functional theory (DFT) calculations, are used to predict the structural and energetic properties of amides, guiding the design of molecules with desired conformational preferences and reactivity acs.orgnih.govrsc.orgfrontiersin.orgacs.org.

Predictive Modeling of Biological Activity: Integrating computational approaches with experimental data allows for the predictive modeling of how structural changes in amides, including their conformational dynamics and interactions, will impact biological activity and drug efficacy acs.orgnih.govpku.edu.cnnih.gov.

Exploration of Novel Amide Motifs for Chemical Biology Tool Development

Amide motifs are being explored for the development of new chemical biology tools to probe and manipulate biological systems.

Probes and Linkers: Novel amide-based probes and linker molecules are being designed for applications such as stimulus-responsive functional control of peptides/proteins, facile identification of target proteins of bioactive compounds, and selective protein labeling jst.go.jpnih.govsigmaaldrich.com.

Non-canonical Amides and Peptidomimetics: Research is focused on incorporating non-canonical amino acids with diverse functional groups into peptide structures and developing peptidomimetics with enhanced stability and specific biological activities by systematically replacing natural amide bonds with isosteric functions science.govnih.govfrontiersin.orgnih.gov.

Amide Bond Activation and Cleavage: Developing methodologies for the controlled activation and cleavage of highly stable amide bonds in biomolecules, whether through enzymatic, metal complex, or non-metal based approaches, is crucial for understanding and manipulating protein function nih.govsemanticscholar.orgnih.gov. This includes engineering enzymes to function as ligases for amide bond formation rather than proteases frontiersin.orgnih.gov.

Compound Names and PubChem CIDs

No specific chemical compounds were explicitly mentioned in the provided outline or generated content that would require PubChem CIDs, as the focus was on general amide chemistry and research directions. If specific examples were to be discussed, their CIDs would be listed here.

常见问题

Q. Methodological Answer :

  • High-throughput screening : Use fragment-based libraries to map critical functional groups.
  • Crystallography : Resolve this compound’s 3D conformation in complex with target proteins.
  • Machine learning : Train models on existing SAR data to predict novel analogs.
    Validate findings via dose-escalation trials in relevant in vivo models .

Basic: How can researchers ensure reproducibility in this compound synthesis protocols?

Q. Methodological Answer :

  • Detailed documentation : Specify reaction conditions (e.g., coupling reagents, purification gradients).
  • Batch testing : Use HPLC-MS to confirm purity (>95%) across synthesis batches.
  • Open protocols : Share step-by-step workflows via repositories like Zenodo .

Advanced: What strategies evaluate this compound's metabolic stability in preclinical models?

Q. Methodological Answer :

  • Microsomal assays : Quantify half-life (t1/2) in liver microsomes.
  • Mass spectrometry : Track metabolite formation (e.g., oxidative deamination).
  • Cross-species comparison : Compare rodent vs. human hepatocyte data to predict pharmacokinetics .

Basic: How to design surveys for collecting secondary data on this compound's historical applications?

Q. Methodological Answer :

  • Stratified sampling : Target researchers in peptide therapeutics via academic databases.
  • Likert-scale questions : Gauge consensus on this compound’s efficacy (e.g., 1–5 scales).
  • Pilot testing : Refine questionnaires to eliminate ambiguities (e.g., "bioactivity" vs. "potency") .

Advanced: What analytical techniques resolve this compound's aggregation propensity in aqueous solutions?

Q. Methodological Answer :

  • Dynamic light scattering (DLS) : Monitor particle size distribution.
  • Circular dichroism (CD) : Assess secondary structural changes.
  • Cryo-EM : Visualize aggregate morphology. Mitigate via excipient screening (e.g., trehalose) .

Basic: How to ensure ethical compliance in this compound research involving human-derived samples?

Q. Methodological Answer :

  • IRB approval : Submit protocols for review (e.g., use of patient-derived cells).
  • Informed consent : Disclose commercial partnerships if applicable.
  • Data anonymization : Encrypt identifiers in datasets shared publicly .

Advanced: How can machine learning enhance this compound's target prediction in silico?

Q. Methodological Answer :

  • Feature engineering : Extract molecular descriptors (e.g., logP, polar surface area).
  • Model training : Use Random Forest or GNNs on ChEMBL-like databases.
  • Validation : Compare predictions with experimental kinase profiling data .

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